Triethyl Amine
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Overview
Description
Triethyl Amine is a chemical compound with the formula N(CH₂CH₃)₃. It is a colorless, flammable liquid with a strong ammonia-like odor. This compound is widely used in organic synthesis as a base and a catalyst. It is also known for its role in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Synthetic Routes and Reaction Conditions:
Ammonia and Ethanol: The most common method involves reacting ammonia (NH₃) with ethanol (CH₃CH₂OH) at high temperatures and pressures over a dehydration or dehydrogenation catalyst.
N,N-Diethylacetamide and Lithium Aluminum Hydride: This method involves the reduction of N,N-diethylacetamide with lithium aluminum hydride.
Ethyl Chloride and Ammonia: Ethyl chloride reacts with ammonia under heat and pressure to produce this compound.
Gas-Phase Catalytic Hydrogenation of Acetonitrile: This method involves the catalytic hydrogenation of acetonitrile in the gas phase.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ammonia with ethanol in the presence of a catalyst at elevated temperatures and pressures. This method is favored due to its efficiency and cost-effectiveness.
Types of Reactions:
Formation of Salts with Acids: this compound forms highly water-soluble salts with organic and inorganic acids due to its strong basicity.
Alkylation: It reacts with alkyl halides and dialkyl sulfates to form quaternary ammonium compounds.
Oxidation: this compound is oxidized by hydrogen peroxide to form triethylamine oxide.
Common Reagents and Conditions:
Acids: Organic and inorganic acids are used to form salts with this compound.
Alkyl Halides and Dialkyl Sulfates: These reagents are used in alkylation reactions.
Hydrogen Peroxide: Used in the oxidation of this compound.
Major Products:
Salts: Triethylamine hydrochloride, triethylamine sulfate.
Quaternary Ammonium Compounds: Formed through alkylation.
Triethylamine Oxide: Formed through oxidation.
Scientific Research Applications
Triethyl amine is extensively used in various scientific research applications:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of esters and amides from acyl chlorides.
Biology: this compound is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceuticals, including certain antibiotics and antihistamines.
Industry: this compound is used in the production of agrochemicals, rubber chemicals, and dyes.
Mechanism of Action
Triethyl amine acts primarily as a base and a nucleophile in chemical reactions. It donates a pair of electrons to form bonds with electrophiles. In the formation of urethane foams and epoxy resins, this compound catalyzes the reaction by deprotonating the reactants, thereby increasing their reactivity . It also participates in dehydrohalogenation reactions and Swern oxidations by acting as a proton acceptor .
Comparison with Similar Compounds
Trimethylamine: Similar in structure but with three methyl groups instead of ethyl groups.
Diethylamine: Contains two ethyl groups and one hydrogen atom attached to the nitrogen.
Triethanolamine: Contains three ethanol groups attached to the nitrogen.
Comparison:
Boiling Point: this compound has a higher boiling point compared to trimethylamine due to the larger size and greater van der Waals forces.
This compound stands out due to its strong basicity, high reactivity, and versatility in various chemical reactions and industrial applications.
Properties
CAS No. |
1221-44-8 |
---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
0 |
Origin of Product |
United States |
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